Methyl 4-(4-pyrimidinyl)benzoate
Description
N'-Hydroxy-5-indanylethanimidamide is a substituted ethanimidamide derivative characterized by a hydroxy group attached to the amidine nitrogen and a 5-indanyl moiety.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 4-pyrimidin-4-ylbenzoate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-9(3-5-10)11-6-7-13-8-14-11/h2-8H,1H3 |
InChI Key |
ACAYAYYFSQYRDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Selected Amidines
Key Observations :
- Substituent Diversity : Unlike the nitroacetamide group in Ranitidine derivatives, N'-Hydroxy-5-indanylethanimidamide lacks electron-withdrawing groups but retains a hydroxy group for hydrogen bonding .
- Hydrogen-Bonding Capacity: The N'-hydroxy group distinguishes it from dimethylamino-substituted amidines (e.g., ), which rely on basic amines for interactions .
Physicochemical Properties
Table 2: Hypothetical Property Comparison
Notes:
- The hydroxy group in N'-Hydroxy-5-indanylethanimidamide likely reduces lipophilicity compared to dimethylamino-substituted analogs but increases it relative to nitroacetamides .
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